molecular formula C9H7ClN2O2 B1404726 Ethyl 3-chloro-4-cyanopyridine-2-carboxylate CAS No. 1616500-66-3

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate

Cat. No. B1404726
CAS RN: 1616500-66-3
M. Wt: 210.62 g/mol
InChI Key: NQROQWMDTBVLPB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate (ECCPC) is a heterocyclic compound that contains a pyridine ring with a chloro and cyano group attached to the 4th and 2nd position, respectively . It has a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol . ECCPC is a versatile chemical compound used in scientific research, with diverse applications ranging from organic synthesis to drug discovery and material science.


Molecular Structure Analysis

The molecular structure of ECCPC is characterized by the presence of a cyano and chloro group, which make it a reactive compound that can undergo various chemical reactions . The InChI code for ECCPC is 1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)6(5-11)3-4-12-8/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

ECCPC is a light-yellow solid with a melting point of 103-104°C. It is insoluble in water but soluble in most organic solvents, such as alcohol, chloroform, and acetone. ECCPC is stable under normal conditions, but it can decompose when exposed to heat or acid.

Scientific Research Applications

C9H7ClN2O2 C_9H_7ClN_2O_2 C9​H7​ClN2​O2​

and a molecular weight of 210.62 g/mol . It’s a heterocyclic organic compound that contains chlorine, cyano, and ester functional groups attached to a pyridine core. Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.

Drug Development

The cyano group in Ethyl 3-chloro-4-cyanopyridine-2-carboxylate suggests potential exploration in drug development due to its frequent association with bioactivity. Pyridine derivatives, including those with cyanopyridine structures, have been reported to possess various pharmacological activities such as antihypertensive, anti-inflammatory, and analgesic properties . This compound could serve as a precursor or intermediate in synthesizing novel drug candidates.

Antitumor Activity

Some pyridine derivatives have shown promising antitumor activity against liver carcinoma cell lines (HEPG2) . Ethyl 3-chloro-4-cyanopyridine-2-carboxylate could be used to synthesize new compounds for evaluating their structure-activity relationship (SAR) and potential as anticancer agents.

Material Science

The presence of electron-withdrawing (Cl, CN) and electron-donating (ester) groups in this compound suggests potential applications in material science. These functional groups can facilitate various interactions, possibly leading to the development of new materials with unique properties.

Organic Synthesis

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate can be used in organic synthesis as a building block. Its reactive functional groups allow for further functionalization, enabling the creation of a wide range of derivatives with diverse chemical properties.

Chemical Reactions Analysis

The cyano group offers possibilities for nucleophilic substitution reactions, which could replace the cyano group with other functional groups, leading to diverse derivatives. This makes it a valuable compound for studying reaction mechanisms and developing synthetic methodologies.

Pharmacological Research

Given the wide range of biological applications of pyridine derivatives, this compound can be used in pharmacological research to develop new bioactive molecules. Its structure allows for the synthesis of compounds that could be tested for various biological activities .

Bioactivity Studies

The compound’s structure, featuring a pyridine ring with attached functional groups, makes it suitable for bioactivity studies. Researchers can explore its interaction with biological targets, which is crucial in the design of bioactive compounds.

Analytical Chemistry

In analytical chemistry, Ethyl 3-chloro-4-cyanopyridine-2-carboxylate can be used as a reference compound or standard due to its well-defined structure and properties. It can help in the calibration of instruments and validation of analytical methods .

Safety and Hazards

ECCPC is classified as a hazardous substance. It is labeled with the signal word “Warning” and the hazard statements H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 provide guidance on how to handle ECCPC safely .

properties

IUPAC Name

ethyl 3-chloro-4-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)6(5-11)3-4-12-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQROQWMDTBVLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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